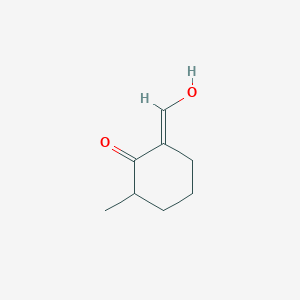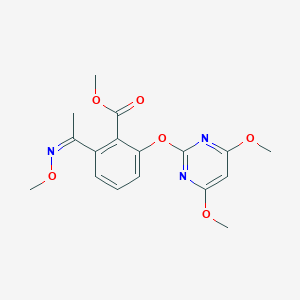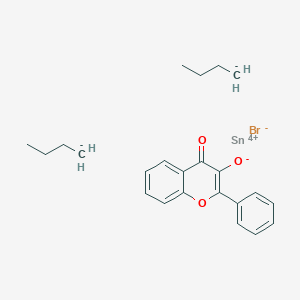
Galantamine hydrobromide
Descripción general
Descripción
El bromhidrato de galantamina es un alcaloide terciario y un inhibidor reversible y competitivo de la enzima acetilcolinesterasa. Se extrae principalmente de los bulbos y las flores de plantas de la familia Amaryllidaceae, como Galanthus nivalis (campanilla de invierno común), Galanthus caucasicus (campanilla de invierno caucásica) y otras especies relacionadas . Este compuesto se utiliza ampliamente en el tratamiento de la demencia leve a moderada asociada con la enfermedad de Alzheimer .
Mecanismo De Acción
El bromhidrato de galantamina funciona inhibiendo la enzima acetilcolinesterasa, que es responsable de descomponer el neurotransmisor acetilcolina en la hendidura sináptica . Al bloquear esta enzima, la galantamina aumenta los niveles de acetilcolina, mejorando la función y la señalización de las neuronas colinérgicas . Además, la galantamina actúa como un modulador alostérico de los receptores nicotínicos de acetilcolina, lo que aumenta aún más sus efectos sobre la neurotransmisión .
Análisis Bioquímico
Biochemical Properties
Galanthamine hydrobromide interacts with the acetylcholinesterase enzyme, acting as a competitive and reversible inhibitor . This interaction prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing acetylcholine neurotransmission . It also acts as an allosteric modulator of the nicotinic receptor .
Cellular Effects
In the context of Alzheimer’s disease, galanthamine hydrobromide enhances cholinergic neuron function and signaling . It increases acetylcholine neurotransmission by blocking the breakdown of acetylcholine in the synaptic cleft . This can influence various cellular processes, including cell signaling pathways and gene expression related to cognitive function .
Molecular Mechanism
The molecular mechanism of action of galanthamine hydrobromide involves its binding to acetylcholinesterase, inhibiting the enzyme’s activity and thus increasing the levels of acetylcholine . It also acts as an allosteric modulator at the nicotinic receptor, further enhancing acetylcholine neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, galanthamine hydrobromide has shown to improve learning and short-term memory in animal models . Over time, the effects of galanthamine hydrobromide may decrease as the disease progression advances and fewer cholinergic neurons remain functionally intact .
Dosage Effects in Animal Models
In animal models, the effects of galanthamine hydrobromide vary with different dosages . The optimal dose was found to be 3.0 mg/kg for passive avoidance and 2.0 mg/kg for the swim task . High doses could potentially lead to toxic or adverse effects .
Metabolic Pathways
Galanthamine hydrobromide is metabolized in the body through multiple pathways, including glucuronidation, O-demethylation, N-demethylation, and N-oxidation . It interacts with enzymes such as CYP2D6 and CYP3A4 .
Transport and Distribution
Galanthamine hydrobromide is predominantly excreted in the urine, with excretion being rapid and nearly complete at 96 hours after dosing . This suggests that it is transported and distributed within the body’s cells and tissues, likely involving various transporters or binding proteins .
Subcellular Localization
Given its role as an acetylcholinesterase inhibitor, it is likely to be localized in areas where acetylcholinesterase is present, such as synaptic clefts where it can exert its effects on acetylcholine levels .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de bromhidrato de galantamina típicamente involucra la extracción de galantamina de fuentes vegetales seguida de su conversión a la sal de bromhidrato. Un método común incluye la precipitación de bromhidrato de galantamina a partir de una mezcla de alcaloides obtenidos de la familia Amaryllidaceae . El proceso involucra tratar el bromhidrato con álcali, seguido de extracción y cristalización utilizando solventes como n-butil, isobutil, sec-butil o t-butil .
Métodos de producción industrial
La producción industrial de bromhidrato de galantamina a menudo involucra la extracción a gran escala de materiales vegetales, seguida de purificación y cristalización. El proceso puede incluir el uso de varios solventes y reactivos para garantizar una alta pureza y rendimiento .
Análisis De Reacciones Químicas
Tipos de reacciones
El bromhidrato de galantamina experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La galantamina se puede oxidar para formar varios metabolitos.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en la molécula.
Sustitución: Las reacciones de sustitución pueden ocurrir en diferentes posiciones de la molécula de galantamina.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Las condiciones para estas reacciones pueden variar dependiendo del producto deseado y la reacción específica que se está llevando a cabo .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de la galantamina, que pueden tener diferentes propiedades farmacológicas .
Aplicaciones Científicas De Investigación
El bromhidrato de galantamina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto modelo en estudios de inhibidores de la acetilcolinesterasa.
Biología: Investigado por sus efectos sobre la neurotransmisión y la función cognitiva.
Industria: Utilizado en el desarrollo de sistemas de administración de fármacos y otras aplicaciones farmacéuticas.
Comparación Con Compuestos Similares
Compuestos similares
Donepezilo: Otro inhibidor de la acetilcolinesterasa utilizado en el tratamiento de la enfermedad de Alzheimer.
Rivastigmina: Un compuesto similar con un doble mecanismo de acción, que inhibe tanto la acetilcolinesterasa como la butirilcolinesterasa.
Fisostigmina: Un inhibidor de la acetilcolinesterasa más antiguo con una duración de acción más corta.
Unicidad
El bromhidrato de galantamina es único debido a su doble mecanismo de acción, que actúa tanto como un inhibidor de la acetilcolinesterasa como un modulador alostérico de los receptores nicotínicos . Esta doble acción mejora su efectividad en el tratamiento de los deterioros cognitivos y lo diferencia de otros compuestos similares .
Propiedades
IUPAC Name |
(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.BrH/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17;/h3-6,12,14,19H,7-10H2,1-2H3;1H/t12-,14-,17-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QORVDGQLPPAFRS-XPSHAMGMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1953-04-4, 193146-85-9 | |
| Record name | Galantamine hydrobromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1953-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Galantamine hydrobromide [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001953044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Galantamine hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193146859 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galantamine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GALANTAMINE HYDROBROMIDE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N4SA4KQX9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | GALANTAMINE HYDROBROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MJ4PTD2VVW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















